(5-Chloro-2-fluoro-3-iodophenyl)boronic acid
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Overview
Description
(5-Chloro-2-fluoro-3-iodophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of chloro, fluoro, and iodo substituents on a phenyl ring, along with a boronic acid functional group. The unique combination of these substituents makes it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-fluoro-3-iodophenyl)boronic acid typically involves the halogenation of a phenylboronic acid derivative. One common method includes the iodination of 5-chloro-2-fluorophenylboronic acid using iodine and a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-2-fluoro-3-iodophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The halogen substituents can be selectively reduced to yield different products.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Metal hydrides such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, often in combination with bases like potassium carbonate or cesium carbonate.
Major Products Formed:
Phenols: From oxidation reactions.
Dehalogenated Products: From reduction reactions.
Biaryl Compounds: From Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
(5-Chloro-2-fluoro-3-iodophenyl)boronic acid is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism by which (5-Chloro-2-fluoro-3-iodophenyl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond . This process is highly efficient and allows for the selective formation of biaryl compounds.
Molecular Targets and Pathways:
Palladium Catalysts: The primary molecular target in cross-coupling reactions.
Aryl Halides: React with the boronic acid group to form new carbon-carbon bonds.
Comparison with Similar Compounds
- 5-Chloro-2-fluorophenylboronic acid
- 3-Iodophenylboronic acid
- 5-Chloro-2-fluoropyridine-3-boronic acid
Uniqueness: (5-Chloro-2-fluoro-3-iodophenyl)boronic acid is unique due to the presence of three different halogen substituents on the phenyl ring. This unique combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C6H4BClFIO2 |
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Molecular Weight |
300.26 g/mol |
IUPAC Name |
(5-chloro-2-fluoro-3-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H4BClFIO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,11-12H |
InChI Key |
NJEWCQCFLJLASY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1F)I)Cl)(O)O |
Origin of Product |
United States |
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